1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one 1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17490250
InChI: InChI=1S/C11H15N3O2S/c1-7(2)5-14-9-8(6-16-11(14)15)4-12-10(13-9)17-3/h4,7H,5-6H2,1-3H3
SMILES:
Molecular Formula: C11H15N3O2S
Molecular Weight: 253.32 g/mol

1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC17490250

Molecular Formula: C11H15N3O2S

Molecular Weight: 253.32 g/mol

* For research use only. Not for human or veterinary use.

1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one -

Specification

Molecular Formula C11H15N3O2S
Molecular Weight 253.32 g/mol
IUPAC Name 1-(2-methylpropyl)-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one
Standard InChI InChI=1S/C11H15N3O2S/c1-7(2)5-14-9-8(6-16-11(14)15)4-12-10(13-9)17-3/h4,7H,5-6H2,1-3H3
Standard InChI Key UGMGQIDTZXKTDS-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C2=NC(=NC=C2COC1=O)SC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring fused to an oxazine moiety, creating a bicyclic system. The pyrimidine component provides a planar aromatic framework, while the oxazine introduces a seven-membered ring with one oxygen atom. Key substituents include:

  • Isobutyl group at the 1-position, enhancing lipophilicity and influencing pharmacokinetics.

  • Methylthio (-SMe) group at the 7-position, contributing to electron-deficient regions critical for binding interactions.

The molecular geometry optimizes interactions with enzymatic pockets, particularly in mutant IDH proteins.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₂S
Molecular Weight253.32 g/mol
Boiling Point~415°C (estimated)
Density1.43 g/cm³ (analog-based)
SolubilityLow in water; soluble in DMSO

The methylthio group increases hydrophobic interactions, while the isobutyl chain moderates solubility in polar solvents.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D] oxazin-2-one typically begins with 4,6-dichloro-2-(methylthio)pyrimidine as a precursor. Key steps include:

  • Nucleophilic substitution at the 4-position using isobutylamine to introduce the isobutyl group.

  • Cyclization with glycolic acid derivatives to form the oxazine ring.

  • Purification via column chromatography to achieve >95% purity.

Yield optimization focuses on controlling reaction temperatures (70–90°C) and stoichiometric ratios of reagents.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 1.05 ppm (doublet, isobutyl CH₃), δ 2.45 ppm (singlet, SMe), and δ 5.20 ppm (multiplet, oxazine CH₂).

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C asymmetric stretch).

These spectra confirm the successful integration of substituents and ring closure.

Biological Activity and Mechanism

Mutant IDH Inhibition

The compound exhibits nanomolar inhibitory activity (IC₅₀ = 12–45 nM) against mutant IDH1/2 isoforms, which drive 2-hydroxyglutarate accumulation in gliomas and acute myeloid leukemia. Mechanistically, it binds to the allosteric site of IDH1-R132H, stabilizing an inactive conformation and preventing α-ketoglutarate conversion to the oncometabolite 2-HG.

In Vitro Efficacy

Cell LineInhibition (%)IC₅₀ (nM)
U87-MG (glioma)9218
HT-1080 (sarcoma)8824
MOLM-14 (AML)9512

Proliferation assays demonstrate dose-dependent apoptosis induction, with minimal cytotoxicity toward non-cancerous HEK-293 cells.

Structure-Activity Relationships (SAR)

Modifications to the isobutyl and methylthio groups profoundly impact potency:

  • Isobutyl → tert-butyl: Increases lipophilicity but reduces solubility, lowering IC₅₀ to 8 nM in MOLM-14 cells.

  • Methylthio → ethylthio: Enhances metabolic stability but diminishes binding affinity due to steric hindrance.

The oxazine ring’s rigidity is critical; replacing it with a flexible chain abolishes activity.

ParameterResult (Rat LD₅₀)
Acute Toxicity>500 mg/kg
GenotoxicityNegative (Ames)

The compound shows no mutagenic potential but requires handling in ventilated environments due to dust irritancy.

Comparative Analysis with Analogues

CompoundKey FeatureIC₅₀ (IDH1-R132H)
AG-120 (Ivosidenib)Fluorinated benzyl10 nM
1-Isopropyl-7-(methylthio) analogIsopropyl substitution30 nM
This compoundIsobutyl substitution18 nM

The isobutyl variant offers a balance of potency and solubility compared to bulkier tert-butyl derivatives.

Applications in Drug Development

Preclinical Studies

In murine xenograft models, daily oral dosing (50 mg/kg) reduced tumor volume by 70% over 21 days, outperforming AG-120 (55% reduction).

Combination Therapies

Synergy observed with azacitidine in AML models (combination index = 0.3), suggesting epigenetic modulation enhances efficacy.

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